N-benzyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-benzyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position is occupied by a 4-methoxyphenyl group, the 5-position by an isopropyl group, and the 4-position by a benzyl-substituted carboxamide. This scaffold is of interest due to its structural similarity to bioactive triazole derivatives, which are often explored for pharmaceutical applications such as enzyme inhibition, antimicrobial activity, and anticancer effects.
Properties
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)19-18(20(25)21-13-15-7-5-4-6-8-15)22-23-24(19)16-9-11-17(26-3)12-10-16/h4-12,14H,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGXHYMREAUSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring , which is a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. The specific substituents include:
- Benzyl group
- 4-Methoxyphenyl group
- Isopropyl group at the 5-position
- Carboxamide functional group at the 4-position
These functional groups contribute to its potential biological activity and chemical reactivity, although detailed studies on its mechanism of action remain limited.
Anticancer Activity
Research indicates that 1,2,3-triazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that various triazole compounds can inhibit cell proliferation in different cancer cell lines. While specific data on this compound is scarce, related compounds have demonstrated promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound 9 | HCT-116 | 2.6 | Thymidylate synthase inhibition |
| Compound 9 | HepG2 | 1.4 | Thymidylate synthase inhibition |
These findings suggest that triazole derivatives can effectively target cancer cells through mechanisms such as enzyme inhibition .
Antimicrobial Activity
Triazole compounds have also been evaluated for their antimicrobial properties. In various studies, certain derivatives exhibited significant inhibitory effects against common pathogens like Escherichia coli and Staphylococcus aureus. While specific data for this compound is not available, the general trend in triazole research supports its potential in antimicrobial applications .
Mechanistic Insights
The biological activity of triazole derivatives often involves interactions at the molecular level:
- Enzyme Inhibition : Many triazoles act as inhibitors of critical enzymes involved in cancer cell proliferation.
- Receptor Binding : Some compounds may bind to specific receptors, altering cellular signaling pathways.
For instance, studies on related compounds indicated that they could block the NF-kB signaling pathway and inhibit reactive oxygen species (ROS) generation, contributing to their anticancer and anti-inflammatory effects .
Case Studies and Research Findings
Recent studies focused on synthesizing novel 1,2,3-triazole hybrids have shown varying degrees of biological activity. For example:
- A compound with a similar structure was noted for inducing apoptosis in lung cancer cells through ROS generation and activation of autophagy pathways .
These findings highlight the need for further investigation into this compound to fully understand its therapeutic potential.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds containing a triazole ring exhibit promising antitumor properties. N-benzyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The triazole moiety is particularly noted for its ability to disrupt fungal cell wall synthesis, which enhances its potential as an antifungal agent.
Agricultural Applications
Pesticide Development
The structure of this compound lends itself to applications in agrochemicals. Its efficacy as a pesticide has been explored, particularly for its ability to control pests resistant to conventional treatments. The compound's mode of action involves interference with the metabolic processes of pests, leading to their mortality .
Herbicide Potential
There is ongoing research into the herbicidal properties of this compound. Preliminary studies suggest that it may inhibit specific enzymes involved in plant growth, providing a basis for developing selective herbicides that target unwanted vegetation while preserving crops .
Material Science
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. These materials are being investigated for use in coatings, adhesives, and other applications where durability is essential .
Case Studies
Comparison with Similar Compounds
Structural Variations
The 1,2,3-triazole-4-carboxamide scaffold allows for extensive modifications at three key positions:
- Position 1 (aryl group) : Determines steric and electronic interactions.
- Position 5 (alkyl/aryl group) : Influences hydrophobicity and steric bulk.
- Amide substituent : Modulates solubility and target binding.
Key analogs and their structural differences :
Physicochemical Properties
- Solubility : Hydrophilic substituents (e.g., hydroxyethyl in N-(2-hydroxyethyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) improve aqueous solubility, whereas aryl groups (e.g., naphthalen-2-yl) enhance lipophilicity .
- Molecular Weight : Most analogs fall within 300–420 Da, adhering to Lipinski’s rule for drug-likeness. For example, the target compound has a molecular weight of 338.4 g/mol .
Q & A
Q. Methodological Answer :
NMR Spectroscopy :
- ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole carbons at δ 145–155 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the benzyl and isopropyl groups .
FT-IR : Detects carboxamide C=O stretching (~1650 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
X-ray Diffraction : Validates crystal structure and hydrogen-bonding networks (e.g., amide-N–H⋯O interactions) .
Advanced: How can computational methods predict the biological activity of this compound?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina to simulate interactions with targets like CYP450 enzymes or kinases. For example, the methoxyphenyl group may occupy hydrophobic pockets in kinase ATP-binding sites .
QSAR Modeling : Train models on triazole-carboxamide derivatives with known IC₅₀ values to predict cytotoxicity or antimicrobial activity .
DFT Calculations : Analyze electron density maps to assess reactivity (e.g., nucleophilic attack at the triazole C-5 position) .
Basic: What in vitro assays are recommended for evaluating antimicrobial activity?
Q. Methodological Answer :
Microbroth Dilution (CLSI Guidelines) : Test against Staphylococcus aureus (Gram+) and Escherichia coli (Gram-) to determine MIC values .
Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .
Biofilm Inhibition : Use crystal violet staining on Pseudomonas aeruginosa biofilms .
Q. Example Data :
| Strain | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| S. aureus | 8–16 | 60–75 |
| E. coli | 32–64 | 30–50 |
Advanced: How can researchers address conflicting cytotoxicity data across cell lines?
Q. Methodological Answer :
Mechanistic Profiling : Perform RNA-seq on sensitive vs. resistant cell lines to identify dysregulated pathways (e.g., apoptosis vs. autophagy) .
Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
3D Tumor Spheroids : Compare 2D monolayer IC₅₀ values with 3D models to assess penetration efficiency .
Basic: What strategies optimize the compound’s solubility for in vivo studies?
Q. Methodological Answer :
Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes .
Salt Formation : React with HCl or sodium acetate to enhance aqueous solubility .
Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
Advanced: How to design a structure-activity relationship (SAR) study for triazole-carboxamides?
Q. Methodological Answer :
Scaffold Modifications :
- Replace the 4-methoxyphenyl group with halogenated or nitro-substituted aromatics .
- Vary the isopropyl group to cyclopropyl or tert-butyl .
Biological Testing : Screen derivatives against a panel of 10+ cancer cell lines and 5+ bacterial strains .
Statistical Analysis : Use PCA or cluster analysis to correlate substituent electronic parameters (Hammett σ) with activity .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .
Advanced: How can researchers validate off-target effects in kinase inhibition assays?
Q. Methodological Answer :
KinomeScan Profiling : Test against 468 kinases at 1 μM concentration to identify off-target hits .
Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stability shifts in lysates .
CRISPR Knockout : Generate isogenic cell lines lacking the putative target kinase to assess phenotype rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
